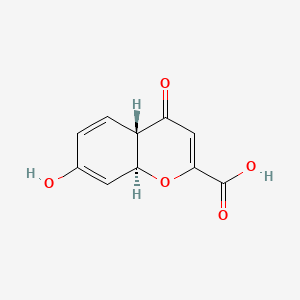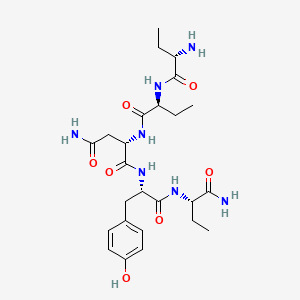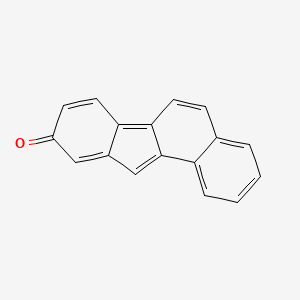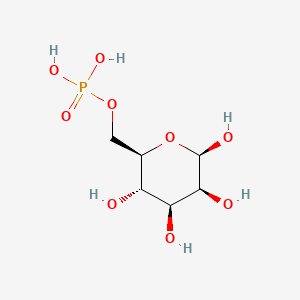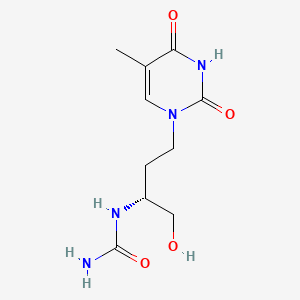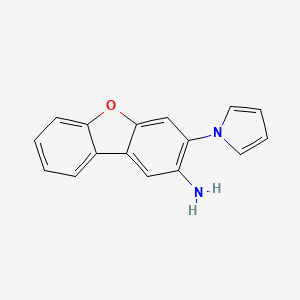
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine: is a chemical compound with a complex structure that includes a pyrrole ring fused to a dibenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with a pyrrole derivative under specific conditions. For example, a mixture of starting materials can be stirred in a solvent like [BMIM]OH at elevated temperatures (75–80°C) for a certain period (110–120 minutes) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 3-(1H-Pyrrol-1-yl)-2-dibenzofuranamine
- Naphtho[1,2-b]benzofuran derivatives
Comparison: Compared to similar compounds, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine stands out due to its unique combination of a pyrrole ring and a dibenzofuran moiety. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72499-57-1 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-pyrrol-1-yldibenzofuran-2-amine |
InChI |
InChI=1S/C16H12N2O/c17-13-9-12-11-5-1-2-6-15(11)19-16(12)10-14(13)18-7-3-4-8-18/h1-10H,17H2 |
Clé InChI |
HUTYLHPVBPJFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N4C=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


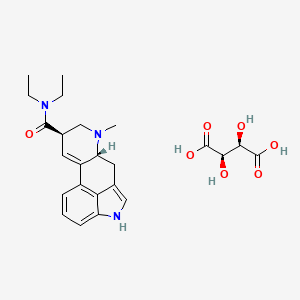
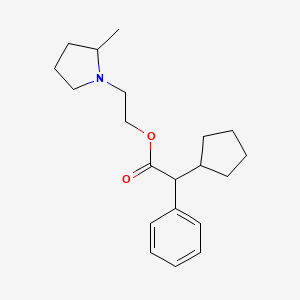
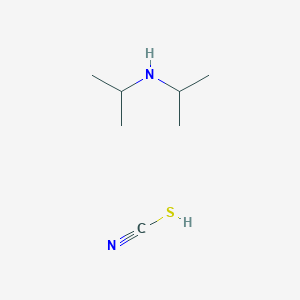
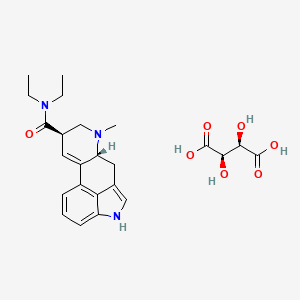
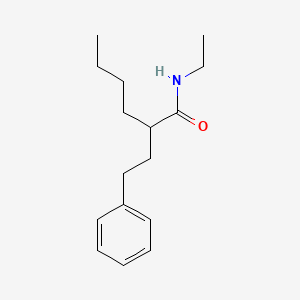
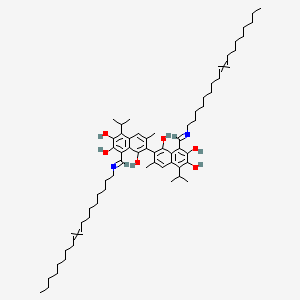
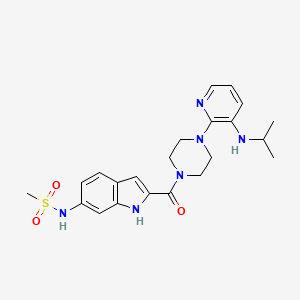

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
